molecular formula C13H18N4O3 B4136706 2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide

2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide

Cat. No. B4136706
M. Wt: 278.31 g/mol
InChI Key: KLWNHEVOODPTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.

Mechanism of Action

The mechanism of action of MPA is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways. MPA has been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and repair. Moreover, MPA has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
MPA has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, MPA has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. MPA has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MPA has been reported to exhibit antifungal activity by disrupting the fungal cell membrane.

Advantages and Limitations for Lab Experiments

MPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, it exhibits various biological activities, making it a useful tool for studying the mechanisms of various cellular processes. However, MPA also has some limitations. It is a relatively toxic compound and can cause cytotoxicity in some cell lines. Moreover, its mechanism of action is not fully understood, which limits its use in some studies.

Future Directions

There are several future directions for the research on MPA. One of the potential areas of research is the development of MPA analogs with improved biological activity and reduced toxicity. Moreover, the mechanism of action of MPA needs to be further elucidated to better understand its effects on various cellular processes. Additionally, the potential use of MPA in combination with other drugs for the treatment of cancer and fungal infections needs to be explored. Finally, the development of MPA-based drug delivery systems could improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide, or MPA, is a synthetic compound that has been extensively used in scientific research due to its various biological activities. MPA exhibits antitumor, anti-inflammatory, and antifungal properties. Its mechanism of action is not fully understood, but it is suggested to work by inhibiting various enzymes and signaling pathways. MPA has several advantages for lab experiments, but it also has some limitations. Future research on MPA should focus on developing MPA analogs with improved biological activity and reduced toxicity, exploring its potential use in combination with other drugs, and developing MPA-based drug delivery systems.

Scientific Research Applications

MPA has been extensively used in scientific research due to its various biological activities. It has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. MPA has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, MPA has been reported to exhibit antifungal activity against various fungal strains, including Candida albicans.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-15-6-8-16(9-7-15)10-13(18)14-11-4-2-3-5-12(11)17(19)20/h2-5H,6-10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWNHEVOODPTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.